4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile
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Overview
Description
4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile is a complex organic compound with a molecular formula of C20H24N4O2S. This compound is characterized by its unique structure, which includes a nicotinonitrile core substituted with a diazepane ring and a sulfonyl group attached to a methylphenyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-nicotinonitrile with 4-[(4-methylphenyl)sulfonyl]-1,4-diazepane under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the diazepane ring or the methylphenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the diazepane and sulfonyl groups.
2-(4-Methylphenyl)ethanol: Contains the methylphenyl moiety but differs in the rest of the structure.
Nicotinonitrile derivatives: Share the nicotinonitrile core but have different substituents
Uniqueness
4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile is unique due to its combination of a nicotinonitrile core with a diazepane ring and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
4,6-dimethyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-15-5-7-18(8-6-15)27(25,26)24-10-4-9-23(11-12-24)20-19(14-21)16(2)13-17(3)22-20/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQPXRHTRHFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3=C(C(=CC(=N3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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